N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide
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Overview
Description
N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a phthalazinone core, a chlorophenyl group, and a butyl-propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide typically involves multiple steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core, which can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the phthalazinone intermediate.
Attachment of the Butyl-Propanamide Side Chain: The final step involves the formation of the butyl-propanamide side chain through an amide coupling reaction, typically using butylamine and a propanoic acid derivative in the presence of coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazinone oxides.
Reduction: Formation of reduced phthalazinone derivatives.
Substitution: Formation of substituted phthalazinone derivatives with various functional groups.
Scientific Research Applications
N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-butyl-3-(4-chlorophenyl)sulfanylpropanamide: Similar in structure but contains a sulfanyl group instead of the phthalazinone core.
N-butyl-3-(4-chlorophenyl)propanamide: Lacks the phthalazinone core, making it less complex.
Uniqueness
N-butyl-3-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)propanamide is unique due to its phthalazinone core, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C21H22ClN3O2 |
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Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-butyl-3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C21H22ClN3O2/c1-2-3-13-23-19(26)12-14-25-21(27)18-7-5-4-6-17(18)20(24-25)15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,26) |
InChI Key |
NAPZAVKBCSKQGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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